molecular formula C16H32O5Si B1587022 3-[Tris(1-methylethoxy)silyl]propyl methacrylate CAS No. 80750-05-6

3-[Tris(1-methylethoxy)silyl]propyl methacrylate

Cat. No. B1587022
CAS RN: 80750-05-6
M. Wt: 332.51 g/mol
InChI Key: CHPNMYQJQQGAJS-UHFFFAOYSA-N
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Description

3-[Tris(1-methylethoxy)silyl]propyl methacrylate, also known as TMSPMA, is a hydrophobic monomer . It is widely used as a monomer and as a coupling agent in polymerization reactions . It can copolymerize with other monomers, such as styrene or acrylates, to produce polymer films with improved mechanical properties and adhesion to various substrates .


Synthesis Analysis

TMSPMA can be synthesized using catalytic chain transfer polymerization . The presence of an additional functional group of acrylate facilitates TMSPMA for grafting polymerization on plastic surfaces .


Molecular Structure Analysis

The linear formula of TMSPMA is H2C=C(CH3)CO2(CH2)3Si[OSi(CH3)3]3 . It has a molecular weight of 422.81 .


Chemical Reactions Analysis

TMSPMA undergoes first-order kinetic polymerization to form polyTMSPMA, which is a moisture-stable polymer .


Physical And Chemical Properties Analysis

TMSPMA is a liquid at 20°C . It has a density of 0.942 g/cm3 , a boiling point of 348.7±25.0 °C , and a refractive index of 1.4234 . It has a vapor pressure of less than 1 mmHg at 20°C .

Scientific Research Applications

Surface Active Molecule Formation and Adsorption

3-(trimethoxysilyl)propyl methacrylate (TPM) hydrolyzes when in contact with water, forming surface-active molecules that decrease surface tension. This process can be monitored using a surface tension sensor, explaining its role in emulsion formation and stabilization. Changes in pH can control the kinetics of this reaction, and stirring can prevent auto-oscillations during the monitoring of TPM/water reaction rates (A. Tleuova et al., 2016).

Polymer Synthesis and Kinetics

The catalytic chain transfer polymerization technique has been applied to synthesize macromers of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate. This method provides insights into the kinetic and mechanistic aspects of polymer formation, highlighting the influence of conversion on molecular weight distribution, which shows significant broadening and bimodality due to reversible catalyst poisoning (Lisa M. Muratore et al., 2000).

Tacticity and Molecular Weight Control in Polymerization

Research on the polymerization of silyl methacrylates, including the highly bulky tris(trimethylsilyl)silyl methacrylate, demonstrates the ability to produce polymers with controlled molecular weight and tacticity. This enables the creation of polymers ranging from syndiotactic-rich to highly isotactic enchainment, which can be converted into poly(methacrylic acid) and further into poly(methyl methacrylate) for analysis (Kenji Ishitake et al., 2011).

Radical Polymerization Kinetics

The kinetics of radical polymerization of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate have been studied, providing values for propagation rate constant and termination rate constant. This research helps in understanding the polymerization process under various conditions, contributing to the development of polymers with desired properties (N. García et al., 2001).

Anti-biofouling Properties

A study on tris(trimethylsiloxy)silyl-containing methacrylate copolymers reveals their potential in creating coatings with low surface energy and anti-biofouling properties. These coatings are significant for medical devices, demonstrating good mechanical properties and resistance to bacterial colonization (Hui Lei et al., 2018).

Safety And Hazards

TMSPMA is classified as an eye irritant (category 2), skin irritant (category 2), and specific target organ toxicity - single exposure (category 3) . It should be handled with appropriate protective equipment, and direct contact with skin, eyes, and respiratory system should be avoided .

Future Directions

TMSPMA can be used as a linker molecule to synthesize a scaffold based on a TMSPMA-polyhedral oligomeric silsesquioxane (POSS) hybrid for potential tissue engineering applications .

properties

IUPAC Name

3-tri(propan-2-yloxy)silylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O5Si/c1-12(2)16(17)18-10-9-11-22(19-13(3)4,20-14(5)6)21-15(7)8/h13-15H,1,9-11H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPNMYQJQQGAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](CCCOC(=O)C(=C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001458
Record name 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Tris(1-methylethoxy)silyl]propyl methacrylate

CAS RN

80750-05-6
Record name Methacryloxypropyltriisopropoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80750-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tris(1-methylethoxy)silyl)propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080750056
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Record name 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[tris(1-methylethoxy)silyl]propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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